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Compound of Interest

Compound Name:
5-(2-Pyridyl)isoxazole-3-carboxylic

Acid

CAS No.: 893638-37-4

Cat. No.: B2506771

Get Quote

In the landscape of modern drug development, heterocyclic scaffolds are of paramount

importance. Among these, isoxazole derivatives are recognized for a wide spectrum of

pharmacological activities.[1] The specific compound, 5-(2-Pyridyl)isoxazole-3-carboxylic
Acid, represents a confluence of three key pharmacophoric features: an isoxazole ring, a

pyridine moiety, and a carboxylic acid group. This unique combination makes it a valuable

building block for synthesizing novel therapeutic agents, particularly for neurological diseases.

[2][3]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive

technique for the unambiguous structural elucidation of organic molecules in solution.[4] This

guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectral

data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Moving beyond a simple data sheet, we

will dissect the predicted spectrum, explaining the causal relationships between the molecule's

electronic architecture and its NMR response. This document is designed for researchers,

chemists, and drug development professionals who require a deep, practical understanding of

how to interpret and assign the NMR spectra of complex heterocyclic systems.
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Molecular Structure and Numbering Convention
A prerequisite for any spectral assignment is a clear and consistent atom numbering system.

The structure of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid is shown below, with the numbering

convention that will be used throughout this guide.

Caption: Self-validating workflow for NMR structural elucidation.

Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is predicted to show signals corresponding to the five aromatic protons

and the single carboxylic acid proton. The integration of these signals should correspond to a

1:1:1:1:1:1 ratio, representing the six chemically distinct protons.

Pyridyl Ring Protons (H-3' to H-6')
The 2-substituted pyridine ring presents a complex four-proton spin system. The chemical

shifts are heavily influenced by the electron-donating/withdrawing nature of the substituent and

the position relative to the electronegative nitrogen atom. [5][6]

H-6' (δ ≈ 8.7-8.9 ppm, doublet of doublets): This proton is ortho to the ring nitrogen, which

strongly deshields it, causing it to appear at the most downfield position of the four pyridyl

protons. [7]It will be split by H-5' (³J ≈ 4-5 Hz) and H-4' (⁴J ≈ 1-2 Hz).

H-3' (δ ≈ 8.2-8.4 ppm, doublet of triplets or ddd): This proton is adjacent to the point of

substitution (C-2'). The isoxazole ring is electron-withdrawing, deshielding H-3'. It will be

coupled to H-4' (³J ≈ 8 Hz) and potentially H-5' (⁴J).

H-4' (δ ≈ 8.0-8.2 ppm, triplet of doublets or ddd): This proton is meta to the nitrogen and

experiences coupling from H-3' (³J ≈ 8 Hz) and H-5' (³J ≈ 7-8 Hz).

H-5' (δ ≈ 7.5-7.7 ppm, triplet or ddd): This proton is typically the most upfield of the pyridine

signals, being least affected by the nitrogen and the substituent. It will be coupled to H-4' and

H-6'.

Isoxazole Ring Proton (H-4)
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H-4 (δ ≈ 7.0-7.4 ppm, singlet): The proton at the C-4 position of an isoxazole ring typically

appears as a sharp singlet, as it has no adjacent protons to couple with. [8][9]Its chemical

shift is sensitive to the electronic nature of the substituents at C-3 and C-5. [8]Both the

carboxylic acid at C-3 and the pyridyl group at C-5 are electron-withdrawing, which will

deshield H-4 and shift it downfield compared to a simple alkyl-substituted isoxazole. [10]

Carboxylic Acid Proton (-COOH)
-COOH (δ ≈ 11-13 ppm, broad singlet): The acidic proton of the carboxyl group is highly

deshielded and will appear far downfield. [11]Its signal is often broad due to chemical

exchange and quadrupolar effects from the solvent. As noted, its observation is highly

dependent on the use of an aprotic solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon

atoms in the aromatic/heterocyclic core, plus one for the carboxyl carbon.

Carbonyl Carbon
-COOH (δ ≈ 160-165 ppm): The carbonyl carbon of the carboxylic acid is typically found in

this downfield region, though slightly more upfield than ketones or aldehydes due to

resonance with the -OH group. [11]

Isoxazole Ring Carbons (C-3, C-4, C-5)
C-5 (δ ≈ 168-172 ppm): In 3,5-disubstituted isoxazoles, C-5 often appears downfield of C-3.

[10]Its attachment to the pyridyl ring will influence its final shift.

C-3 (δ ≈ 158-162 ppm): This quaternary carbon is attached to the electron-withdrawing

carboxylic acid group.

C-4 (δ ≈ 98-105 ppm): The protonated carbon of the isoxazole ring is characteristically

shielded and appears significantly upfield compared to the other aromatic carbons. [9]

[12]This is a key diagnostic signal.

Pyridyl Ring Carbons (C-2' to C-6')
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The chemical shifts of the pyridine carbons are influenced by their distance from the nitrogen

atom and the substituent. [13][14]

C-2' (δ ≈ 150-155 ppm): The substituted carbon, attached to the isoxazole ring.

C-6' (δ ≈ 148-152 ppm): The carbon ortho to the nitrogen (similar to H-6') is strongly

deshielded.

C-4' (δ ≈ 137-140 ppm): The para carbon relative to the substituent.

C-3' and C-5' (δ ≈ 120-128 ppm): These two carbons are often found in the most shielded

region of the pyridine ring. Their exact assignment would require 2D NMR data.

Data Summary Tables
Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in

DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Assignment
Coupling
Constants (J, Hz)

~12.0 br s -COOH -

~8.8 dd H-6'
³J ≈ 4.5 Hz, ⁴J ≈ 1.5

Hz

~8.3 d H-3' ³J ≈ 8.0 Hz

~8.1 td H-4'
³J ≈ 7.8 Hz, ⁴J ≈ 1.5

Hz

~7.6 t H-5' ³J ≈ 7.5 Hz

~7.2 s H-4 -

Table 2: Predicted ¹³C NMR Spectral Data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in

DMSO-d₆
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Chemical Shift (δ, ppm) Carbon Type Assignment

~170 Quaternary C-5

~162 Quaternary -COOH

~160 Quaternary C-3

~152 Quaternary C-2'

~150 CH C-6'

~138 CH C-4'

~126 CH C-5'

~122 CH C-3'

~101 CH C-4

Confirming Assignments with 2D NMR
While 1D spectra provide the initial data, 2D NMR is essential for irrefutable assignment. The

HMBC experiment is particularly powerful for piecing together the molecular puzzle.

Caption: Key expected HMBC correlations for structural confirmation.

Key Diagnostic Correlations:

H-4 to C-3 and C-5: The proton on the isoxazole ring (H-4) will show correlations to both

quaternary carbons of that ring (C-3 and C-5), confirming the isoxazole core structure.

H-4 to Carbonyl C: A ³J correlation from H-4 to the carboxylic acid carbonyl carbon would

definitively place the acid at the C-3 position.

H-3' to C-5: The H-3' proton on the pyridine ring will show a ³J correlation to the C-5 carbon

of the isoxazole ring, confirming the connectivity between the two heterocyclic systems.

COSY correlations: A clear coupling network will be observed between H-3', H-4', H-5', and

H-6', allowing for sequential assignment of the pyridine spin system.
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Conclusion
This technical guide provides a predictive but robust framework for the analysis of the ¹H and

¹³C NMR spectra of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. By understanding the influence

of the distinct electronic environments created by the pyridine, isoxazole, and carboxylic acid

moieties, a skilled scientist can confidently assign the full spectrum. The proposed workflow,

beginning with careful sample preparation and culminating in the analysis of 2D correlation

spectra, represents a self-validating system for structural elucidation. This foundational

knowledge is indispensable for quality control, reaction monitoring, and the rational design of

new chemical entities in the field of drug discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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